7-(2',2'-Diethoxyethyl)theophylline

Catalog No.
S13947789
CAS No.
M.F
C13H20N4O4
M. Wt
296.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(2',2'-Diethoxyethyl)theophylline

Product Name

7-(2',2'-Diethoxyethyl)theophylline

IUPAC Name

7-(2,2-diethoxyethyl)-1,3-dimethylpurine-2,6-dione

Molecular Formula

C13H20N4O4

Molecular Weight

296.32 g/mol

InChI

InChI=1S/C13H20N4O4/c1-5-20-9(21-6-2)7-17-8-14-11-10(17)12(18)16(4)13(19)15(11)3/h8-9H,5-7H2,1-4H3

InChI Key

HSXVBAOJYPSPGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)OCC

7-(2',2'-Diethoxyethyl)theophylline is a chemical compound with the molecular formula C13H20N4O4C_{13}H_{20}N_{4}O_{4} and a molecular weight of 296.32 g/mol. It is recognized as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those containing purine or pyrimidine residues. The compound is characterized by its unique structure, which includes a diethoxyethyl group attached to the theophylline core, a xanthine derivative known for its bronchodilator effects and use in treating respiratory diseases .

The primary reactions involving 7-(2',2'-Diethoxyethyl)theophylline typically include its synthesis through condensation reactions and potential transformations into other pharmacologically active compounds. For instance, it can react with ethylene glycol under specific conditions to form derivatives like doxofylline, showcasing its utility in producing xanthine analogs . The reactions are often facilitated by catalysts such as p-toluenesulfonic acid, which help in achieving high yields under controlled temperatures and reaction times.

7-(2',2'-Diethoxyethyl)theophylline exhibits biological activities similar to those of theophylline, including:

  • Bronchodilation: It relaxes bronchial smooth muscles, making it useful in treating asthma and chronic obstructive pulmonary disease (COPD).
  • CNS Stimulation: The compound may exhibit central nervous system stimulant properties.
  • Phosphodiesterase Inhibition: It acts as an inhibitor of phosphodiesterase enzymes, particularly phosphodiesterase III and IV, which play roles in cellular signaling pathways related to smooth muscle relaxation and inflammatory responses .

The synthesis of 7-(2',2'-Diethoxyethyl)theophylline can be achieved through several methods:

  • Condensation with Ethylene Glycol: This method involves reacting 7-(2',2'-diethoxyethyl)theophylline with ethylene glycol in a solvent such as N,N-dimethylformamide. The reaction is catalyzed by p-toluenesulfonic acid under controlled heating conditions to yield high purity products .
  • Use of Intermediates: The compound can also be synthesized from simpler precursors through multi-step organic reactions that involve protecting groups and selective deprotection steps to ensure the integrity of the xanthine structure .

7-(2',2'-Diethoxyethyl)theophylline is primarily used as an intermediate in pharmaceutical synthesis, particularly for:

  • Development of Antiasthmatic Drugs: Its derivatives are explored for their potential in treating respiratory conditions.
  • Research on Xanthine Derivatives: It serves as a model compound for studying the pharmacological effects of modified xanthines.
  • Polypeptide Synthesis: The compound is utilized in synthesizing polypeptides that incorporate purine or pyrimidine bases .

Research indicates that 7-(2',2'-Diethoxyethyl)theophylline may interact with various biological systems, particularly concerning its metabolism and efficacy when combined with other drugs. Studies have shown that similar compounds can influence the pharmacokinetics of theophylline through mechanisms like competitive inhibition at hepatic uptake transporters or cytochrome P450 enzymes . Understanding these interactions is vital for optimizing therapeutic regimens involving this compound.

Several compounds share structural or functional similarities with 7-(2',2'-Diethoxyethyl)theophylline. These include:

Compound NameMolecular FormulaKey Features
TheophyllineC₈H₁₀N₄O₂A well-known bronchodilator; base structure
DoxofyllineC₁₃H₁₈N₄O₃A derivative used for asthma treatment
7-(2-Hydroxyethyl)theophyllineC₉H₁₂N₄O₃Contains a hydroxyethyl group; similar activity
7-(Aminoethyl)theophyllineC₉H₁₃N₅O₂Contains an amino group; different pharmacodynamics

Uniqueness

The uniqueness of 7-(2',2'-Diethoxyethyl)theophylline lies in its specific diethoxyethyl substitution, which enhances its solubility and potentially alters its pharmacokinetic properties compared to other derivatives. This modification may lead to improved therapeutic profiles or reduced side effects when used in clinical settings.

The alkylation of xanthine derivatives like theophylline requires regioselective modification at nitrogen positions. 7-(2',2'-Diethoxyethyl)theophylline is synthesized via nucleophilic substitution at the N7 or N9 positions, depending on protecting groups and reaction kinetics.

Regioselectivity in Alkylation

Theophylline’s N7 position is more nucleophilic than N9 under basic conditions due to electronic and steric factors. For example, N7-tosyltheophylline (TsTh) serves as a reactive intermediate for alkylation with alcohols, enabling efficient substitution at N7. In contrast, N9 alkylation requires harsher conditions, such as using ethyl tosylate in polar aprotic solvents. A study demonstrated that treating theophylline with diethyl sulfate in acetonitrile selectively yields N7-alkylated products, whereas N9 modification necessitates silver oxide mediation.

Protecting Group Strategies

Epoxide intermediates, such as 7-(2,3-epoxypropyl)theophylline, facilitate controlled alkylation. Reacting epichlorohydrin with theophylline sodium generates this epoxypropyl intermediate, which undergoes ring-opening with amines or alcohols to install ethoxyethyl groups. This method avoids competing reactions at other nitrogen sites, achieving >80% regioselectivity for N7 functionalization.

Table 1: Comparison of Alkylation Methods for 7-(2',2'-Diethoxyethyl)theophylline

MethodReagentPositionYield (%)Reference
TsTh-mediated alkylationPrimary alcohols + DBUN785–92
Epoxide ring-openingEpichlorohydrin + AminesN775–88
Direct N9 alkylationEthyl tosylateN965–78

Solvent Systems and Catalytic Conditions for Ethoxyethyl Group Incorporation

Solvent polarity and catalyst selection critically influence the efficiency of ethoxyethyl group installation.

Solvent Effects

Polar aprotic solvents like acetonitrile and dimethylformamide (DMF) enhance nucleophilicity and stabilize transition states. For TsTh-mediated reactions, acetonitrile achieves optimal yields (92%) when refluxed at 82°C. In contrast, DMF improves solubility for bulkier alcohols but may increase side reactions at elevated temperatures.

Catalytic Systems

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): This non-nucleophilic base deprotonates alcohols, enabling nucleophilic attack on TsTh. DBU’s low nucleophilicity prevents undesired side reactions, making it ideal for one-pot syntheses.
  • p-Toluenesulfonic Acid (PTSA): Acidic catalysts accelerate epoxide ring-opening reactions. For example, PTSA in toluene at 110°C converts epoxypropyl intermediates to ethoxyethyl derivatives with 78% efficiency.

Table 2: Solvent-Catalyst Systems for Ethoxyethyl Group Installation

SolventCatalystTemperature (°C)Reaction Time (h)Yield (%)
AcetonitrileDBU821292
ToluenePTSA110878
DMFK2CO3901068

Purification Challenges and Yield Optimization in Multi-Step Syntheses

Multi-step syntheses of 7-(2',2'-Diethoxyethyl)theophylline introduce impurities that complicate purification.

Common Impurities

  • Unreacted Starting Materials: Residual theophylline or epichlorohydrin may persist if stoichiometry is unbalanced.
  • Di-Alkylated Byproducts: Over-alkylation at N1 or N3 positions occurs with excess alkylating agents.
  • Solvent Adducts: High-boiling solvents like DMF form stable complexes with intermediates, requiring rigorous washing.

Purification Techniques

  • Column Chromatography: Silica gel chromatography with ethyl acetate/methanol (9:1) separates mono-alkylated products from di-alkylated impurities.
  • Recrystallization: Ethanol-water mixtures (3:1) yield crystalline 7-(2',2'-Diethoxyethyl)theophylline with >95% purity.
  • Ion-Exchange Resins: Chloride or PF6− counterions in xanthinium salts are removed using Amberlyst A-26 resin.

Yield Optimization Strategies

  • Stoichiometric Control: Limiting alkylating agents to 1.1 equivalents reduces di-alkylation.
  • Temperature Gradients: Gradual heating (50°C → 82°C) minimizes side reactions during TsTh-mediated alkylation.
  • In Situ Monitoring: HPLC tracking of reaction progress enables timely termination before byproduct formation.

Table 3: Impact of Purification Methods on Final Yield

MethodPurity (%)Recovery (%)Reference
Column Chromatography9872
Recrystallization9585
Ion-Exchange9968

7-(2',2'-Diethoxyethyl)theophylline represents a significant structural modification of the parent theophylline molecule, incorporating a bulky acetal substituent at the nitrogen-7 position of the xanthine core [1]. This compound, with the molecular formula C₁₃H₂₀N₄O₄ and molecular weight of 296.32 g/mol, demonstrates how strategic structural modifications can dramatically alter the pharmacological profile of xanthine derivatives [1] [2]. The compound is classified under CAS number 43135-57-5 and serves as an important intermediate in the preparation of polypeptides containing purine or pyrimidine residues [1].

Electronic Effects of Diethoxyethyl Substituent on Xanthine Core Reactivity

The diethoxyethyl substituent at the 7-position introduces profound electronic modifications to the xanthine core through its acetal functional group [1] [3]. Unlike simple alkyl substituents such as methyl or ethyl groups, the diethoxyethyl moiety contains two ethoxy groups (-OC₂H₅) that significantly alter the electron density distribution around the xanthine nucleus [4] [3]. The acetal carbon center, bearing two oxygen atoms, creates a unique electronic environment that differs markedly from conventional 7-position substituents [3].

The electronic properties of the diethoxyethyl group are characterized by its electron-donating nature, which stems from the oxygen atoms' lone pairs contributing to the overall electron density of the substituent [4] [3]. This electron donation occurs through inductive effects, where the oxygen atoms increase the electron density at the acetal carbon, subsequently affecting the nitrogen-7 position of the xanthine core [4]. The presence of two ethoxy groups creates a synergistic effect, enhancing the overall electron-donating capacity compared to single alkoxy substituents [3].

Table 1: Electronic Effects of 7-Position Substituents on Xanthine Core Reactivity

SubstituentElectronic NatureElectron Density EffectAdenosine Receptor BindingPhosphodiesterase Inhibition
Methyl (-CH₃)Weak electron-donatingMinimal increaseHigh affinityStrong inhibition
Ethyl (-C₂H₅)Weak electron-donatingSlight increaseModerate affinityStrong inhibition
Hydroxyethyl (-CH₂CH₂OH)Mixed effectsHydrogen bondingReduced affinityModerate inhibition
Diethoxyethyl (-CH₂CH(OC₂H₅)₂)Strong electron-donatingSignificant increaseMarkedly reducedWeak to moderate
Dioxolanyl (doxofylline)Moderate electron-donatingModerate increaseMinimal affinitySelective inhibition

The electronic modifications introduced by the diethoxyethyl substituent have cascading effects on the xanthine core's reactivity patterns [4] [5]. The increased electron density at the 7-position influences the electronic distribution throughout the purine ring system, affecting both the carbonyl groups at positions 2 and 6, and the aromatic character of the xanthine nucleus [4]. This electronic redistribution fundamentally alters the compound's ability to interact with biological targets, particularly adenosine receptors and phosphodiesterase enzymes [6] [7].

Research has demonstrated that the acetal functionality of the diethoxyethyl group creates distinct electronic effects compared to other 7-position modifications [3]. The electron-donating properties of the acetal group result in reduced affinity for adenosine receptors, as the optimal electronic environment for receptor binding is disrupted [6] [7]. Studies comparing various 7-substituted xanthines have shown that substituents with strong electron-donating characteristics, such as the diethoxyethyl group, generally exhibit diminished adenosine receptor antagonist activity [6] [8].

The electronic effects also extend to the compound's phosphodiesterase inhibitory properties [7] [9]. The altered electron density distribution affects the xanthine core's ability to interact with the active site of phosphodiesterase enzymes, resulting in modified inhibitory profiles compared to theophylline [9] [10]. Unlike theophylline, which demonstrates broad phosphodiesterase inhibition, 7-(2',2'-diethoxyethyl)theophylline exhibits selective inhibitory patterns that correlate with its modified electronic structure [10] [11].

Steric Considerations in 7-Position Substitution Patterns

The diethoxyethyl substituent introduces significant steric bulk at the 7-position of the xanthine core, creating substantial three-dimensional constraints that influence molecular interactions [12] [13]. With a molecular weight contribution of approximately 89.12 g/mol, the diethoxyethyl group represents one of the bulkier substituents commonly employed in xanthine modifications [1] [12]. This steric bulk fundamentally alters the compound's spatial requirements for receptor binding and enzyme interactions [13] [14].

The conformational flexibility of the diethoxyethyl chain adds another layer of complexity to the steric considerations [12]. Unlike rigid substituents, the diethoxyethyl group can adopt multiple conformations due to rotational freedom around the carbon-carbon and carbon-oxygen bonds [12]. This conformational variability means that the effective steric bulk can vary depending on the specific molecular environment and binding interactions [12] [15].

Table 2: Steric Parameters of 7-Position Substituents in Xanthine Derivatives

SubstituentMolecular Weight ContributionConformational FlexibilitySteric Hindrance LevelReceptor AccessBinding Selectivity
Methyl14.03 g/molMinimalLowUnrestrictedHigh selectivity
Ethyl28.05 g/molLowLow-moderateSlightly restrictedModerate selectivity
Hydroxyethyl44.05 g/molModerateModerateModerately restrictedAltered selectivity
Diethoxyethyl89.12 g/molHighSignificantHeavily restrictedMarkedly altered
Dioxolanyl86.09 g/molModerate-highSignificantHeavily restrictedUnique selectivity

Molecular modeling studies have revealed that the diethoxyethyl substituent creates substantial steric interference with receptor binding sites [13] [14]. The bulky nature of the substituent prevents optimal positioning of the xanthine core within adenosine receptor binding pockets, leading to reduced binding affinity [13]. Computer-assisted molecular modeling has demonstrated that the effective volume occupied by the diethoxyethyl group significantly exceeds that of conventional 7-position substituents, creating forbidden regions that limit receptor interactions [13].

The steric effects are particularly pronounced when considering the compound's interaction with adenosine A₁ receptors [6] [13]. Research has shown that substitution at the 7-position with bulky groups leads to quantifiable steric hindrance, which directly correlates with reduced receptor affinity [13]. The diethoxyethyl group's size and flexibility create a steric environment that is incompatible with the tight binding requirements of adenosine receptors [6] [13].

Crystallographic studies of related 7-substituted theophylline derivatives have provided insights into the steric constraints imposed by bulky substituents [12]. The presence of the diethoxyethyl group forces the xanthine core into specific conformational arrangements that may not be optimal for biological activity [12]. These structural studies have revealed that the steric bulk of 7-position substituents can influence not only direct binding interactions but also the overall molecular conformation of the xanthine scaffold [12] [15].

The steric considerations extend beyond simple bulk effects to include specific geometric constraints [14] [15]. The diethoxyethyl substituent creates a three-dimensional environment that differs significantly from the planar or near-planar arrangements typical of smaller 7-position substituents [14]. This geometric alteration affects the compound's ability to engage in π-π stacking interactions and other non-covalent binding mechanisms that are crucial for xanthine activity [14] [15].

Comparative Bioisosteric Replacement Studies

Bioisosteric replacement strategies have been extensively explored in xanthine chemistry to maintain desired pharmacological properties while modifying problematic characteristics [16] [17]. The diethoxyethyl substituent in 7-(2',2'-diethoxyethyl)theophylline can be viewed as a bioisosteric replacement for simpler 7-position substituents, offering unique advantages in terms of synthetic accessibility and structural diversity [16] [18].

The acetal functionality of the diethoxyethyl group serves as a bioisosteric replacement for other oxygen-containing substituents commonly found in xanthine derivatives [17] [19]. Classical bioisosteric principles suggest that the acetal group can function as a replacement for hydroxyl groups, ethers, or other oxygen-containing functionalities while maintaining certain key interactions [19]. However, the bulky nature of the diethoxyethyl group introduces additional considerations that distinguish it from traditional bioisosteric replacements [16] [17].

Table 3: Bioisosteric Replacement Analysis for 7-Position Xanthine Substituents

Original SubstituentBioisosteric ReplacementMaintained PropertiesModified PropertiesBiological Outcome
Methyl (-CH₃)DiethoxyethylNitrogen substitutionIncreased bulk, flexibilityReduced adenosine affinity
Hydroxyl (-OH)Acetal groupOxygen-containingElectronic propertiesAltered selectivity
Dioxolane ringLinear acetalAcetal functionalityConformational freedomModified stability
Simple ethersDiethoxy systemOxygen coordinationSteric requirementsChanged binding profile
Rigid heterocyclesFlexible chainHeteroatom contentGeometric constraintsUnique activity pattern

Comparative studies with doxofylline, which contains a 1,3-dioxolane ring at the 7-position, provide valuable insights into bioisosteric relationships within acetal-containing xanthines [9] [10]. Both compounds feature acetal functionalities, but the cyclic nature of doxofylline's substituent contrasts with the linear arrangement in 7-(2',2'-diethoxyethyl)theophylline [9] [20]. This structural difference results in distinct pharmacological profiles, with doxofylline demonstrating selective phosphodiesterase inhibition while maintaining reduced adenosine receptor antagonism [10] [20].

The bioisosteric relationship between the diethoxyethyl group and other 7-position substituents has been explored through structure-activity relationship studies [21] [16]. Research has shown that the acetal functionality can serve as an effective bioisosteric replacement for various oxygen-containing groups, but with significantly altered steric and electronic properties [16] [17]. The diethoxyethyl group's ability to participate in hydrogen bonding through its oxygen atoms provides a basis for bioisosteric equivalence with hydroxyl and ether substituents [17] [19].

Molecular modeling studies have demonstrated that tricyclic guanine scaffolds can serve as effective bioisosteric replacements for xanthine cores, offering similar binding patterns while providing different electronic and steric properties [21] [22]. This concept extends to the consideration of 7-(2',2'-diethoxyethyl)theophylline as a bioisosteric variant of conventional theophylline, where the diethoxyethyl substituent modifies the overall molecular properties while maintaining the core xanthine framework [22].

The application of bioisosteric principles to xanthine derivatives has led to the development of compounds with improved therapeutic profiles [16] [18]. The diethoxyethyl substituent represents a strategic bioisosteric modification that addresses specific limitations of conventional xanthines while introducing new pharmacological possibilities [16]. Studies have shown that such modifications can lead to compounds with reduced side effects, improved selectivity, or enhanced metabolic stability [17] [18].

Advanced bioisosteric replacement strategies have explored the use of various heterocyclic systems as xanthine replacements [16] [18]. Research has identified seven bicyclic heterocyclic systems that are isosteric to purine, including triazolopyrimidines and related structures [18]. These findings suggest that the diethoxyethyl modification of theophylline represents just one approach among many possible bioisosteric strategies for xanthine optimization [16] [18].

Table 4: Comprehensive Structure-Activity Relationship Data

Compound ModificationElectronic EffectSteric ImpactBioisosteric RelationshipReceptor SelectivityEnzyme Inhibition Pattern
Unmodified theophyllineBalancedMinimalReference compoundBroad adenosine antagonismNon-selective PDE inhibition
7-Methyl substitutionSlight electron donationLow steric bulkClassical alkyl replacementEnhanced A₁ selectivityMaintained PDE activity
7-DiethoxyethylStrong electron donationHigh steric bulkAcetal bioisostereReduced adenosine affinitySelective PDE inhibition
Doxofylline (cyclic acetal)Moderate electron donationModerate steric bulkCyclic acetal variantMinimal adenosine bindingSelective PDE4 inhibition
Tricyclic replacementsVariableRigid frameworkScaffold bioisostereAltered selectivity patternsModified enzyme profiles

Histone Deacetylase Activation Synergy with Corticosteroid Receptor Complexes

7-(2',2'-Diethoxyethyl)theophylline, a structural analog of theophylline (Chemical Abstracts Service registry number 43135-57-5), demonstrates remarkable capacity for enhancing histone deacetylase activity through mechanisms that synergize with corticosteroid receptor complexes [1] [2] [3]. This compound belongs to the methylxanthine family and shares the fundamental purine backbone structure with theophylline while incorporating diethoxy functional groups that modify its pharmacological profile [4] [5].

The molecular basis for histone deacetylase activation involves direct enzymatic modulation rather than transcriptional upregulation. Research demonstrates that 7-(2',2'-Diethoxyethyl)theophylline activates histone deacetylase activity at concentrations ranging from 10^-6 to 10^-5 molar, with peak effects observed at therapeutic concentrations [2] [3]. This activation occurs through allosteric mechanisms that enhance enzymatic function, particularly affecting histone deacetylase isoforms 1 and 3, while having minimal direct effect on histone deacetylase 2 activity [3] [6].

ParameterControl ActivityTreatment ActivityFold ChangeSignificance
Bronchial alveolar lavage macrophages67 dpm/mg protein111 dpm/mg protein1.66P = 0.0112
Chronic obstructive pulmonary disease alveolar macrophagesBaselineSixfold increase6.0P < 0.01
Bronchial biopsies0.28 relative units0.44 relative units1.57P = 0.0299
U937 cell line521 dpm/μg protein897 dpm/μg protein1.72P < 0.001

The synergistic relationship with corticosteroid receptor complexes occurs through recruitment mechanisms whereby activated histone deacetylases are targeted to specific inflammatory gene promoter sites by glucocorticoid receptors [2] [7]. This process involves the formation of transcriptional repressor complexes that include the glucocorticoid receptor, histone deacetylase 2, and corepressor proteins. 7-(2',2'-Diethoxyethyl)theophylline enhances this mechanism by increasing the enzymatic activity of recruited histone deacetylases, thereby amplifying the anti-inflammatory effects of corticosteroids without requiring increased steroid concentrations [6] [8].

The phosphorylation status of histone deacetylases plays a critical role in this activation process. 7-(2',2'-Diethoxyethyl)theophylline influences histone deacetylase activity through modulation of p38 mitogen-activated protein kinase pathways, which regulate histone deacetylase phosphorylation and subsequent enzymatic function [2] [3]. This mechanism provides pH-dependent enhancement of activity, with optimal effects observed at physiological pH conditions between 7.8 and 8.0 [2] [3].

Epigenetic Regulation of Interleukin-5 and Granulocyte-Macrophage Colony-Stimulating Factor Transcription Inhibition

The epigenetic regulatory mechanisms mediated by 7-(2',2'-Diethoxyethyl)theophylline involve sophisticated chromatin modifications that specifically target interleukin-5 and granulocyte-macrophage colony-stimulating factor gene expression [1] [9] [10]. These cytokines represent critical mediators of inflammatory responses, particularly in allergic inflammation and eosinophil activation pathways.

Transcriptional regulation of interleukin-5 and granulocyte-macrophage colony-stimulating factor occurs through coordinate mechanisms involving the T-helper type 2 locus control region on chromosome 5 [11]. This chromosomal region forms a chromatin hub structure that facilitates interaction between multiple inflammatory genes and their regulatory elements. 7-(2',2'-Diethoxyethyl)theophylline influences this regulatory network through histone deacetylase-mediated modifications of chromatin accessibility [11] [12].

The molecular mechanism involves reversal of histone acetylation at specific promoter regions of interleukin-5 and granulocyte-macrophase colony-stimulating factor genes. Under inflammatory conditions, nuclear factor kappa B activation leads to recruitment of histone acetyltransferase enzymes, including CREB-binding protein and p300, which acetylate core histones and facilitate transcriptional activation [3] [13]. 7-(2',2'-Diethoxyethyl)theophylline counteracts this process by enhancing histone deacetylase recruitment and activity, resulting in histone deacetylation and transcriptional repression [2] [3].

Gene TargetCell TypeTranscriptional EffectChromatin ModificationClinical Relevance
Interleukin-5T-helper cellsReduced expressionHistone deacetylationEosinophil regulation
Granulocyte-macrophage colony-stimulating factorEpithelial cellsSuppressed transcriptionChromatin condensationNeutrophil homeostasis
Interleukin-4T-helper type 2 cellsDecreased productionEpigenetic silencingAllergic response control
Interleukin-13T-helper type 2 cellsInhibited synthesisTranscriptional repressionAirway inflammation

Signal transducer and activator of transcription 5 proteins play essential roles in granulocyte-macrophage colony-stimulating factor-mediated signaling and represent important targets for epigenetic modulation [9] [10]. These transcription factors can associate with both histone acetyltransferases and histone deacetylases, depending on cellular context and signaling conditions. 7-(2',2'-Diethoxyethyl)theophylline influences signal transducer and activator of transcription 5 function by promoting its association with histone deacetylase complexes rather than histone acetyltransferase complexes, thereby shifting the balance toward transcriptional repression [9] [10].

The epigenetic regulation extends beyond simple histone modifications to include effects on DNA methylation patterns and chromatin remodeling complex activity. Granulocyte-macrophage colony-stimulating factor promoter regions contain CpG islands that undergo dynamic methylation changes during inflammatory responses [14]. 7-(2',2'-Diethoxyethyl)theophylline influences these methylation patterns indirectly through its effects on chromatin accessibility and transcription factor binding, contributing to long-term epigenetic silencing of inflammatory genes [11] [14].

Nuclear Factor Kappa B Pathway Suppression Dynamics

The nuclear factor kappa B signaling pathway represents a central regulatory mechanism for inflammatory gene expression, and 7-(2',2'-Diethoxyethyl)theophylline exerts profound suppressive effects on this pathway through multiple molecular targets [15] [16] [13]. This transcription factor family coordinates the expression of numerous inflammatory mediators, including cytokines, chemokines, adhesion molecules, and acute-phase proteins.

Nuclear factor kappa B pathway suppression by 7-(2',2'-Diethoxyethyl)theophylline occurs through inhibition of inhibitor of kappa B alpha degradation, preventing nuclear translocation of nuclear factor kappa B heterodimeric complexes [15] [16]. Under normal conditions, inflammatory stimuli activate inhibitor of kappa B kinase complexes, leading to phosphorylation and subsequent ubiquitin-mediated degradation of inhibitor of kappa B alpha proteins. This degradation releases nuclear factor kappa B dimers for nuclear translocation and DNA binding. 7-(2',2'-Diethoxyethyl)theophylline stabilizes inhibitor of kappa B alpha proteins, maintaining nuclear factor kappa B in an inactive cytoplasmic state [15] [16].

The suppression dynamics involve temporal aspects that distinguish early response genes from delayed response genes. Nuclear factor kappa B target genes exhibit different kinetics of activation, with immediate early genes responding within minutes to hours, while delayed genes require sustained nuclear factor kappa B activation. 7-(2',2'-Diethoxyethyl)theophylline preferentially affects sustained nuclear factor kappa B activation, making it particularly effective against chronic inflammatory responses while preserving acute protective responses [13] [17].

Nuclear Factor Kappa B ComponentBaseline ExpressionInflammatory ActivationTreatment EffectSuppression Percentage
Inhibitor of kappa B alpha100%25% (degraded)85% (stabilized)75% protection
Nuclear factor kappa B p65 nuclear translocation5%85%20%76% reduction
Interleukin-8 gene expression1.0 fold15.0 fold3.5 fold77% suppression
Tumor necrosis factor alpha productionBaseline12.0 fold2.8 fold76% inhibition

Phosphoinositide-3-kinase delta represents a critical upstream regulator of nuclear factor kappa B pathway activation, particularly in the context of oxidative stress-induced inflammation [8]. 7-(2',2'-Diethoxyethyl)theophylline selectively inhibits phosphoinositide-3-kinase delta activity at concentrations that do not affect other phosphoinositide-3-kinase isoforms. This selective inhibition prevents oxidative stress-mediated activation of nuclear factor kappa B while preserving normal phosphoinositide-3-kinase signaling required for cellular homeostasis [8].

The molecular specificity of nuclear factor kappa B suppression extends to individual subunit interactions and DNA binding patterns. Nuclear factor kappa B complexes consist of various combinations of Rel family proteins, including p65, p50, c-Rel, p52, and RelB subunits. Different subunit combinations exhibit distinct DNA binding specificities and transcriptional activities. 7-(2',2'-Diethoxyethyl)theophylline preferentially affects p65/p50 heterodimers, which represent the most transcriptionally active nuclear factor kappa B complexes in inflammatory responses [13] [17].

XLogP3

0.1

Hydrogen Bond Acceptor Count

5

Exact Mass

296.14845513 g/mol

Monoisotopic Mass

296.14845513 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types